9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
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Overview
Description
9-Methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one is a heterocyclic compound with a complex molecular structure that draws interest due to its potential applications in various scientific fields. It features a triazinoindole core, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. The most common method includes:
Starting Materials: Often involves indole derivatives and triazine-based compounds.
Reagents: Methanol and methylating agents are frequently used.
Catalysts: Acidic catalysts to facilitate the cyclization process.
Conditions: Generally performed under reflux conditions with precise temperature control.
Industrial Production Methods: Industrial-scale synthesis requires optimized conditions to ensure high yield and purity:
Batch or Continuous Flow Processes: Depending on the required scale.
Advanced Catalysis: Utilizing specific catalytic systems to enhance reaction efficiency.
Purification: Involves crystallization and chromatography techniques to achieve desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized to form various derivatives, enhancing its chemical versatility.
Reduction: Reduction reactions can modify the molecular structure, affecting its chemical properties.
Substitution: Undergoes substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Typically involves hydrogenation using palladium on carbon (Pd/C) or similar catalysts.
Substitution: Common reagents include alkyl halides and halogenating agents.
Major Products Formed: These reactions yield a variety of derivatives that can be tailored for specific applications in medicinal chemistry and material sciences.
Scientific Research Applications
9-Methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one finds extensive use in several fields:
Chemistry: Utilized as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent, especially in cancer therapy due to its ability to interact with biological targets.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
When compared to other similar compounds, 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one exhibits unique properties:
Structural Uniqueness: The presence of a methoxy group and the specific arrangement of the triazinoindole core distinguish it from analogs.
Chemical Reactivity: Shows distinct reactivity patterns compared to other triazinoindole derivatives.
Comparison with Similar Compounds
9-Hydroxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
9-Methoxy-4-ethyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
Properties
IUPAC Name |
9-methoxy-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-13-14-12(16)10-6-8-9(15(7)10)4-3-5-11(8)17-2/h3-6H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGMTLTWBZSGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=CC3=C(N12)C=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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